molecular formula C10H6N2O B1683691 4-Hydroxybenzylidenemalononitrile CAS No. 3785-90-8

4-Hydroxybenzylidenemalononitrile

Cat. No. B1683691
CAS RN: 3785-90-8
M. Wt: 170.17 g/mol
InChI Key: FNCOVSWSZZVFBQ-UHFFFAOYSA-N
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Description

4-Hydroxybenzylidenemalononitrile is a chemical compound with the molecular formula C10H6N2O . It is also known by other names such as (4-Hydroxybenzyliden)malononitril, (4-Hydroxybenzylidene)malononitrile, and (4-hydroxybenzylidene)propanedinitrile .


Synthesis Analysis

The synthesis of 4-Hydroxybenzylidenemalononitrile can be achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . The process involves the use of catalysts such as Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite . The reaction mechanism and kinetics were established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model .


Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzylidenemalononitrile is characterized by an average mass of 170.167 Da and a monoisotopic mass of 170.048019 Da . Further structural analysis can be conducted using techniques such as SEM, EDXS, N2 Adsorption, CO2-TPD, NH3-TPD, and XRD .


Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxybenzylidenemalononitrile are complex and can lead to various products. For instance, the dimerization of the compounds in 3-methylpentane (MP) solution was confirmed by concentration dependence of absorption and fluorescence spectra at low temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxybenzylidenemalononitrile include a melting point of 186-189 °C, a boiling point of 301.15°C (rough estimate), and a density of 1.2047 (rough estimate) . It also has a refractive index of 1.7040 (estimate) .

Scientific Research Applications

Tyrphostin 8: Scientific Research Applications

Tyrphostin 8, also known as 2-(4-hydroxybenzylidene)malononitrile or 4-Hydroxybenzylidenemalononitrile, has various scientific research applications. Below are detailed sections for each field:

Pharmacology and Pharmaceutical Industries: Tyrphostin analogues have been synthesized and studied for their potential in inhibiting specific biological processes. For instance, they have been shown to inhibit the depupylation actions of Dop on native substrate, which is significant in the context of diseases like tuberculosis .

Anticancer Research: New Tyrphostin derivatives have been evaluated for their anticancer properties. These studies often involve synthesizing new compounds and testing their efficacy against cancer cells .

Stem Cell Research: Tyrphostin compounds are also being explored for their role in maintaining the stemness of mesenchymal stem cells (MSCs), which is crucial for their clinical applications .

Cosmetic Applications: Some benzylidenemalononitrile derivatives have been studied for their anti-melanogenic properties, which is relevant in the development of cosmetic products aimed at controlling hyperpigmentation .

Optical Properties: Research into the optical properties of benzylidenemalononitrile derivatives has revealed potential applications in areas such as third-harmonic generation, which is important for various photonic technologies .

Clean Synthesis and Environmental Applications: Benzylidenemalononitrile compounds find applications in clean synthesis processes that are environmentally friendly and are used in industries such as perfumery and specialty chemicals .

Fungicidal and Acaricidal Activities: Some derivatives have been tested for their fungicidal and acaricidal activities, indicating potential use in agricultural or pest control applications .

Safety and Hazards

4-Hydroxybenzylidenemalononitrile is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Mechanism of Action

Target of Action

Tyrphostin 8 is primarily known as a tyrosine kinase inhibitor . It inhibits the activity of EGFR tyrosine kinase and calcineurin phosphatase . These proteins play crucial roles in cellular signaling pathways, regulating processes such as cell growth and division.

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways in the cell, leading to changes in cellular function.

Biochemical Pathways

Tyrphostin 8 affects multiple biochemical pathways due to its inhibition of tyrosine kinase and calcineurin phosphatase . The exact pathways affected can vary depending on the specific cellular context.

Pharmacokinetics

It’s known to be active both in vitro and in vivo . It’s soluble in DMSO and ethanol, which can impact its bioavailability .

Result of Action

The inhibition of tyrosine kinase and calcineurin phosphatase by Tyrphostin 8 can lead to a variety of cellular effects. For instance, it has been shown to inhibit the growth of certain cancer cells . This is likely due to the disruption of normal cell signaling pathways, leading to altered cell growth and division .

properties

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCOVSWSZZVFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191283
Record name Tyrphostin 8
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzylidenemalononitrile

CAS RN

3785-90-8
Record name 4-Hydroxybenzylidenemalononitrile
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Record name 4-Hydroxybenzylidenemalononitrile
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Record name Tyrphostin 8
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Record name [(4-hydroxyphenyl)methylene]malononitrile
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Record name 4-HYDROXYBENZYLIDENEMALONONITRILE
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Synthesis routes and methods

Procedure details

3.7 g of p-hydroxybenzaldehyde and 2.3 g of malononitrile were dissolved in 10 ml of isopropanol followed by adding 1 drop of piperidine and reacted at 80° C. for 1 hour. Crystals were precipitated after cooling to the room temperature, collected by filtration and recrystallized from isopropanol to obtain 3.6 g of 4-(2,2'-dicyanovinyl)phenol as yellow crystals. Melting point=188-189.5° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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